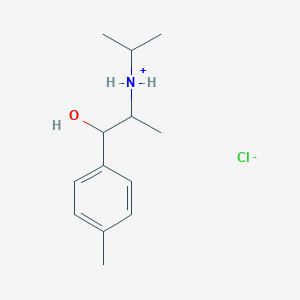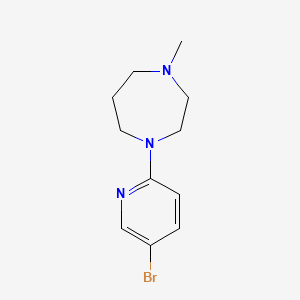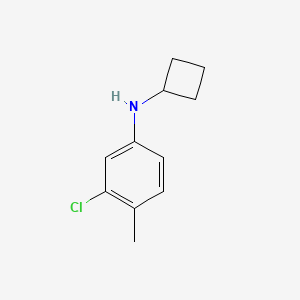
4-(3,4,5-Trimethylheptyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, dodecyl-, branched is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol where the phenol group is substituted with a branched dodecyl chain. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, dodecyl-, branched can be synthesized through the alkylation of phenol with branched dodecene. The reaction typically involves the use of an acid catalyst to facilitate the addition of the dodecyl group to the phenol ring . The reaction conditions often include elevated temperatures and pressures to ensure a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of phenol, dodecyl-, branched involves the use of large-scale reactors where phenol and branched dodecene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Phenol, dodecyl-, branched undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
Phenol, dodecyl-, branched has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: Employed in the study of membrane proteins due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of phenol, dodecyl-, branched primarily involves its surfactant properties. The compound has a hydrophilic phenol group and a hydrophobic dodecyl chain, allowing it to interact with both water and oil phases. This amphiphilic nature enables it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers, disrupting membrane integrity and affecting membrane protein function .
Comparison with Similar Compounds
Phenol, dodecyl-, branched can be compared with other alkylphenols such as:
Nonylphenol: Similar in structure but with a nonyl group instead of a dodecyl group. Nonylphenol is more commonly used but has raised environmental concerns due to its persistence and toxicity.
Octylphenol: Contains an octyl group and is used in similar applications but has different surfactant properties.
Butylphenol: Has a shorter butyl chain, resulting in different physical and chemical properties.
Uniqueness: Phenol, dodecyl-, branched is unique due to its branched dodecyl chain, which provides distinct surfactant properties compared to its linear counterparts. This branching can enhance its ability to reduce surface tension and improve its performance in various applications .
Properties
CAS No. |
121158-58-5 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-(3,4,5-trimethylheptyl)phenol |
InChI |
InChI=1S/C16H26O/c1-5-12(2)14(4)13(3)6-7-15-8-10-16(17)11-9-15/h8-14,17H,5-7H2,1-4H3 |
InChI Key |
AOOKHLGAVNECET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CCC1=CC=C(C=C1)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)



![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)




